molecular formula C18H14N4OS B4877374 3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B4877374
M. Wt: 334.4 g/mol
InChI Key: QYFXMKRBOIQGLK-UHFFFAOYSA-N
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Description

3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of thiadiazolo-triazines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a triazine ring, and substituted with phenyl and phenylethyl groups. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phenylethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, its enzyme inhibitory activity is attributed to its ability to bind to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one lies in its specific substitution pattern and the combination of the thiadiazole and triazine rings. This unique structure imparts distinct pharmacological properties, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-phenyl-7-(2-phenylethyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-17-16(14-9-5-2-6-10-14)19-20-18-22(17)21-15(24-18)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFXMKRBOIQGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C(=O)C(=NN=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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